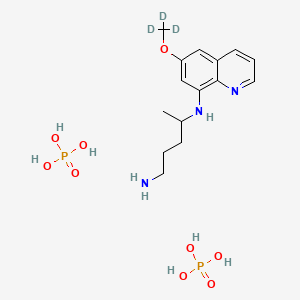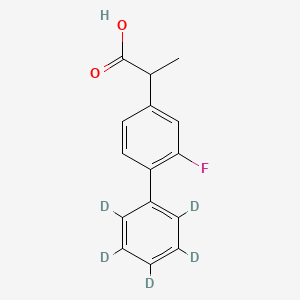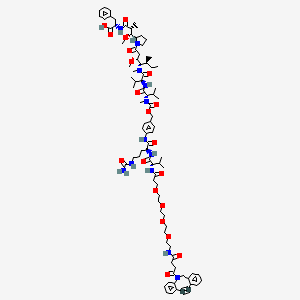
DBCO-PEG4-Val-Cit-PAB-MMAF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-Val-Cit-PAB-MMAF involves multiple steps:
Synthesis of DBCO-PEG4-Val-Cit-PAB: This involves the conjugation of DBCO (dibenzocyclooctyne) with a 4-unit PEG chain, followed by the addition of a Val-Cit dipeptide and a p-aminobenzyl alcohol (PAB) linker.
Attachment of MMAF: The final step involves the conjugation of MMAF to the DBCO-PEG4-Val-Cit-PAB linker through a click chemistry reaction, specifically strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Large-scale synthesis of intermediates: Each intermediate compound (DBCO, PEG4, Val-Cit, PAB, and MMAF) is synthesized in bulk.
Purification and quality control: Each intermediate is purified using techniques such as chromatography and verified for purity using methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Final conjugation: The final conjugation step is performed under controlled conditions to ensure high yield and purity of the final product
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG4-Val-Cit-PAB-MMAF undergoes several types of chemical reactions:
Click Chemistry Reactions: The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules
Proteolytic Cleavage: The Val-Cit dipeptide linker is cleaved by proteases, releasing MMAF.
Common Reagents and Conditions
Reagents: Azide-containing molecules, proteases.
Conditions: SPAAC reactions typically occur under mild conditions without the need for copper catalysts. .
Major Products Formed
SPAAC Reaction: Forms stable triazole linkages.
Proteolytic Cleavage: Releases MMAF, which inhibits tubulin polymerization
Scientific Research Applications
DBCO-PEG4-Val-Cit-PAB-MMAF has a wide range of scientific research applications:
Chemistry: Used in click chemistry reactions to create stable linkages between molecules
Biology: Utilized in the synthesis of ADCs for targeted cancer therapy
Medicine: ADCs containing this compound are used in preclinical and clinical studies for cancer treatment
Industry: Employed in the large-scale production of ADCs for pharmaceutical applications
Mechanism of Action
DBCO-PEG4-Val-Cit-PAB-MMAF exerts its effects through the following mechanisms:
Tubulin Polymerization Inhibition: MMAF inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells
Proteolytic Cleavage: The Val-Cit dipeptide linker is cleaved by proteases, releasing MMAF within the target cells.
Click Chemistry: The DBCO group undergoes SPAAC with azide-containing molecules, facilitating the targeted delivery of MMAF
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-Val-Cit-PAB-MMAE: Similar to DBCO-PEG4-Val-Cit-PAB-MMAF but contains monomethyl auristatin E (MMAE) instead of MMAF.
DBCO-PEG4-Val-Cit-PAB-DMEA: Contains a different cytotoxic agent, DMEA.
Uniqueness
MMAF vs. MMAE: MMAF is a more potent inhibitor of tubulin polymerization compared to MMAE, making this compound more effective in certain applications.
Cleavable Linker: The Val-Cit dipeptide linker in this compound allows for targeted release of MMAF within the cells
This compound is a versatile and potent compound with significant applications in cancer therapy and scientific research. Its unique properties and mechanisms of action make it a valuable tool in the development of targeted therapies.
Properties
Molecular Formula |
C88H126N12O20 |
|---|---|
Molecular Weight |
1672.0 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C88H126N12O20/c1-14-59(8)79(71(114-12)53-75(104)99-43-23-31-70(99)80(115-13)60(9)81(105)94-68(86(110)111)52-61-24-16-15-17-25-61)97(10)85(109)77(57(4)5)96-84(108)78(58(6)7)98(11)88(113)120-55-62-32-36-66(37-33-62)92-82(106)67(29-22-41-91-87(89)112)93-83(107)76(56(2)3)95-73(102)40-44-116-46-48-118-50-51-119-49-47-117-45-42-90-72(101)38-39-74(103)100-54-65-28-19-18-26-63(65)34-35-64-27-20-21-30-69(64)100/h15-21,24-28,30,32-33,36-37,56-60,67-68,70-71,76-80H,14,22-23,29,31,38-55H2,1-13H3,(H,90,101)(H,92,106)(H,93,107)(H,94,105)(H,95,102)(H,96,108)(H,110,111)(H3,89,91,112)/t59-,60+,67-,68-,70-,71+,76-,77-,78-,79-,80+/m0/s1 |
InChI Key |
POOYWMPBBSFMGS-VMBPOYJESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


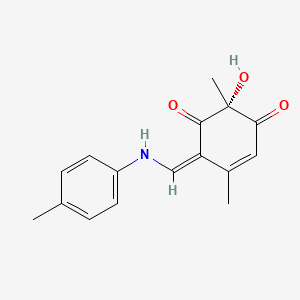
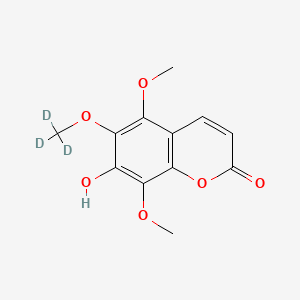
![N-[2-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]ethyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]dodecanediamide](/img/structure/B12419934.png)
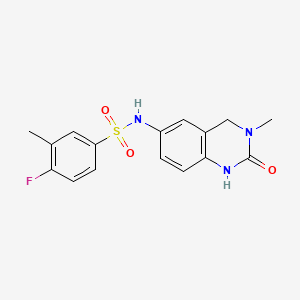
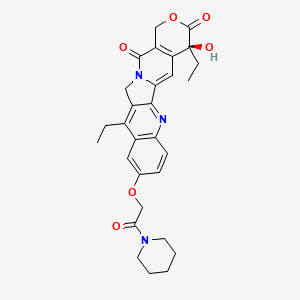
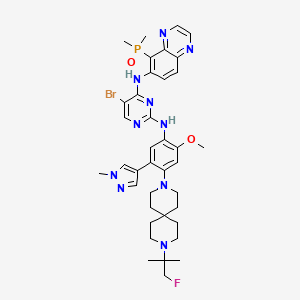
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)
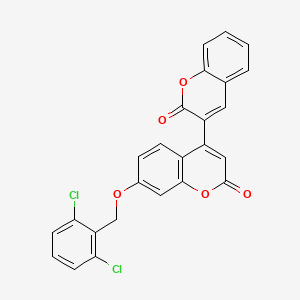
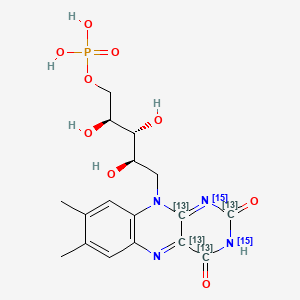
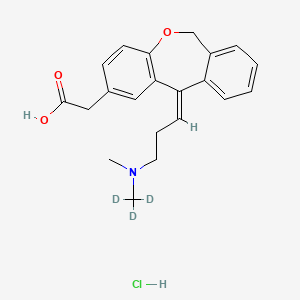
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
